Dichlormid

Description

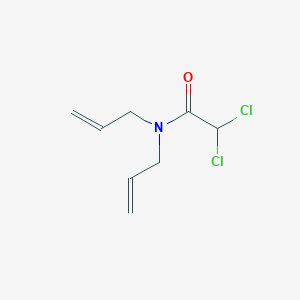

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N,N-bis(prop-2-enyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMLFORXOOIJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027997 | |

| Record name | Dichlormid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

BP: 130 °C at 10 mm Hg | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.0X10+3 mg/L at 20 °C, In water, about 5 g/L, Slightly soluble in water, In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.202 at 20 °C | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-3 mm Hg at 25 °C | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear viscous liquid | |

CAS No. |

37764-25-3 | |

| Record name | Dichlormid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37764-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlormid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037764253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlormid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diallyldichloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E901J4382O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Dichlormid Action in Maize: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a crucial herbicide safener employed in maize (Zea mays) cultivation to protect the crop from the phytotoxic effects of thiocarbamate and chloroacetanilide herbicides. Its primary mechanism of action revolves around the enhancement of the plant's innate detoxification pathways, allowing for the rapid metabolism of herbicidal compounds before they can cause significant cellular damage. This technical guide provides a comprehensive overview of the molecular and biochemical processes underlying dichlormid's protective effects in maize, with a focus on quantitative data, experimental methodologies, and the key signaling pathways involved.

Core Mechanism: Upregulation of Herbicide Detoxification Pathways

The protective action of dichlormid in maize is primarily attributed to its ability to induce the expression and activity of enzymes involved in the three phases of xenobiotic detoxification. This orchestrated response leads to the efficient neutralization and sequestration of herbicide molecules.

Phase I & II: Glutathione (B108866) S-Transferase (GST) Superfamily - The Central Players

The most significant and well-documented effect of dichlormid is the induction of the glutathione S-transferase (GST) enzyme superfamily. GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates, including herbicides, thereby increasing their water solubility and reducing their toxicity.

Quantitative Impact of Dichlormid on GST Gene Expression:

Dichlormid treatment leads to a significant upregulation of numerous GST genes in maize seedlings. Microarray analysis has provided quantitative insights into the fold induction of various GST transcripts in response to dichlormid.

| Gene/GST Isoform | Fold Induction by Dichlormid | Reference |

| ZmGST27 | Up-regulated | [Pang et al., 2012] |

| ZmGST II subunit | Enhanced expression | [Dixon et al., 1998] |

| ZmGST V subunit | Significant accumulation | [Dixon et al., 1998] |

| ZmGST31 | Strongly induced | [McGonigle et al., 2000] |

| GST7 | Strongly induced | [McGonigle et al., 2000] |

| ZmGT1 (Glutathione Transporter) | Increased transcript amount | [Pang et al., 2012] |

| ZmMRP1 (ABC Transporter) | Up-regulated | [Pang et al., 2012] |

Impact on GST Enzyme Activity and Kinetics:

Dichlormid not only increases the abundance of GST transcripts and proteins but also enhances the overall GST enzyme activity. Studies have shown that safener treatment can lead to a significant increase in the Vmax (maximum reaction rate) and a decrease in the Km (Michaelis constant) of GSTs for certain herbicide substrates, indicating a more efficient catalytic process. For instance, the R-isomer of a dichloroacetamide safener was found to increase the Vmax of maize GST by 2.82-fold while decreasing the Km, signifying a higher affinity of the enzyme for its substrate.[1]

Phase III: Sequestration of Herbicide Conjugates

Following conjugation with glutathione, the now less toxic and more water-soluble herbicide-GSH conjugates are actively transported from the cytoplasm into the vacuole for permanent storage or further degradation. This process is mediated by ATP-binding cassette (ABC) transporters located on the tonoplast. Dichlormid has been shown to upregulate the expression of genes encoding these transporters, such as ZmMRP1, thereby completing the detoxification pathway. [Pang et al., 2012]

Signaling and Regulation of the Dichlormid Response

While the downstream effects of dichlormid on detoxification gene expression are well-established, the upstream signaling pathway is an area of active research.

The Safener-Binding Protein (SBP)

A key component in the initial perception of dichlormid is a high-affinity safener-binding protein (SBP) identified in maize.[2][3][4][5][6] This cytosolic protein exhibits competitive binding between dichlormid and the herbicides it protects against, such as those from the thiocarbamate and chloroacetanilide classes.[2][7][8] The competitive nature of this binding suggests that the SBP may act as a receptor, initiating a signaling cascade upon binding to the safener. However, the precise downstream signaling events following this interaction are yet to be fully elucidated.[3]

Transcriptional Regulation

The induction of GST and other detoxification genes by dichlormid is regulated at the transcriptional level.[1] Analysis of the promoter regions of safener-responsive genes in maize, such as the ZmGST-27 gene, has been undertaken to identify potential cis-regulatory elements and the transcription factors that bind to them.[9] While specific transcription factors directly mediating the dichlormid response in maize are still being identified, it is hypothesized that safeners may co-opt existing stress-response signaling pathways. Evidence suggests a potential link to salicylic (B10762653) acid-related plant stress-defense signaling pathways, as many safener-regulated genes can also be induced by salicylic acid.[5]

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from established methods for quantifying GST activity in plant tissues.

Materials:

-

Maize seedlings (treated with dichlormid and/or herbicide, and untreated controls)

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.8), 1 mM EDTA, 5 mM DTT, and 10% (v/v) glycerol.

-

100 mM 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) in ethanol (B145695) (substrate)

-

100 mM reduced glutathione (GSH) in water

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Harvest maize tissue (e.g., roots or shoots) and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and homogenize in ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (crude protein extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Prepare the reaction mixture in a cuvette: 880 µL of 100 mM potassium phosphate (B84403) buffer (pH 6.5), 10 µL of 100 mM CDNB, and 100 µL of the protein extract.

-

Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of 100 mM GSH.

-

Immediately measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The rate of increase in absorbance is proportional to GST activity.

Data Analysis: Calculate the specific activity of GST using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹). Express the activity as nmol of CDNB conjugated per minute per mg of protein.

Northern Blot Analysis for GST mRNA Expression

This protocol provides a method to analyze the expression levels of specific GST transcripts.

Materials:

-

Total RNA extracted from maize tissues

-

Formaldehyde (B43269), formamide, MOPS buffer

-

Agarose (B213101) gel electrophoresis system

-

Nylon membrane

-

UV cross-linker

-

Hybridization buffer

-

Radiolabeled or non-radioactively labeled DNA probe specific to the GST gene of interest

-

Washing buffers (e.g., SSC, SDS)

-

Phosphorimager or X-ray film for detection

Procedure:

-

Denature total RNA samples (10-20 µg) by heating in a solution containing formaldehyde and formamide.

-

Separate the denatured RNA by size on a formaldehyde-containing agarose gel.

-

Transfer the RNA from the gel to a nylon membrane via capillary blotting.

-

Immobilize the RNA to the membrane by UV cross-linking.

-

Prehybridize the membrane in hybridization buffer to block non-specific binding sites.

-

Hybridize the membrane overnight with the labeled GST-specific probe in fresh hybridization buffer.

-

Wash the membrane with a series of washing buffers of increasing stringency to remove unbound probe.

-

Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film. The intensity of the resulting band corresponds to the abundance of the target mRNA.

Visualizations

Signaling Pathway of Dichlormid Action in Maize

Caption: Proposed signaling pathway for dichlormid-induced herbicide detoxification in maize.

Experimental Workflow for Analyzing Dichlormid's Effect

Caption: A typical experimental workflow to investigate the mechanism of dichlormid in maize.

Conclusion

The mechanism of action of dichlormid in maize is a multifaceted process centered on the induction of a robust detoxification system. The upregulation of GSTs, and to a lesser extent other detoxification-related proteins, is the cornerstone of its protective effect against thiocarbamate and chloroacetanilide herbicides. While the key downstream players in this process are well-characterized, the upstream signaling cascade, from the initial perception of dichlormid by the safener-binding protein to the activation of specific transcription factors, remains an important area for future research. A deeper understanding of this signaling pathway could pave the way for the development of more effective and crop-specific herbicide safeners.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Herbicide Safener-Binding Protein of Maize : Purification, Cloning, and Expression of an Encoding cDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichlormid | C8H11Cl2NO | CID 37829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Herbicide Safener-Binding Protein of Maize1 [ouci.dntb.gov.ua]

- 6. Herbicide safener-binding protein of maize. Purification, cloning, and expression of an encoding cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Advances in the Action Mechanisms of Safeners | MDPI [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Tandemly Duplicated Safener-Induced Glutathione S-Transferase Genes from Triticum tauschii Contribute to Genome- and Organ-Specific Expression in Hexaploid Wheat - PMC [pmc.ncbi.nlm.nih.gov]

Dichlormid's Role in Glutathione S-Transferase Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlormid is a herbicide safener predominantly used in agriculture to protect maize (Zea mays) from the phytotoxic effects of thiocarbamate and chloroacetanilide herbicides. Its protective mechanism is primarily attributed to its ability to induce the expression of detoxification enzymes, most notably Glutathione (B108866) S-Transferases (GSTs). GSTs are a superfamily of enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of electrophilic substrates, including herbicides, thereby rendering them less toxic and more readily sequestered or metabolized. This guide provides an in-depth analysis of the molecular mechanisms underlying dichlormid-mediated GST induction, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.

Core Mechanism: Upregulation of Detoxification Pathways

Dichlormid treatment triggers a coordinated upregulation of genes involved in xenobiotic detoxification. This response is not limited to GSTs but also includes the induction of glutathione transporters and ATP-binding cassette (ABC) transporters, which are crucial for the subsequent removal of glutathione-conjugated herbicides from the cytoplasm.

Glutathione S-Transferase Induction

Dichlormid has been shown to induce the expression of multiple GST genes in a variety of plant species. In maize, the expression of ZmGST27 is upregulated in response to dichlormid treatment.[1][2] Similarly, in the model plant Arabidopsis thaliana, dichlormid modestly induces the expression of AtGSTF6 and AtGSTF7. While the primary role of GSTs is in herbicide detoxification, their induction by dichlormid is considered a general response to chemical stress.[1]

Co-induction of Transporters

The detoxification process is a multi-step pathway. Following the conjugation of a herbicide with glutathione by GSTs, the resulting conjugate is transported out of the cytoplasm. Studies have demonstrated that dichlormid co-induces the expression of a glutathione transporter, ZmGT1, and an ABC transporter, ZmMRP1, alongside ZmGST27 in maize.[1][2] This coordinated induction ensures the efficient removal of the detoxified herbicide, preventing its accumulation and potential feedback inhibition of the detoxification pathway.

Quantitative Data on GST Induction

The induction of GST activity by dichlormid and other safeners has been quantified in various studies. The following tables summarize key findings on the enhancement of GST activity and gene expression.

Table 1: Effect of Dichlormid and Other Safeners on GST Activity in Arabidopsis thaliana

| Safener | Substrate | GST Activity (nkat mg⁻¹ protein) | Fold Induction |

| None | 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) | 0.58 | - |

| Metolachlor | ND | - | |

| Alachlor | ND | - | |

| Acetochlor | 0.003 | - | |

| Dichlormid | 1-chloro-2,4-dinitrobenzene (CDNB) | 0.92 | 1.59 |

| Metolachlor | ND | - | |

| Alachlor | ND | - | |

| Acetochlor | 0.008 | 2.67 | |

| Benoxacor | 1-chloro-2,4-dinitrobenzene (CDNB) | 3.00 | 5.17 |

| Metolachlor | 0.062 | - | |

| Alachlor | 0.011 | - | |

| Fenclorim | 1-chloro-2,4-dinitrobenzene (CDNB) | 2.70 | 4.66 |

| Metolachlor | 0.034 | - | |

| Alachlor | 0.018 | - |

ND: Not Detected. Data extracted from DeRidder et al., 2002.

Table 2: Qualitative and Semi-Quantitative Induction of Detoxification-Related Genes by Dichlormid

| Gene | Organism | Inducer | Method | Result | Reference |

| ZmGST27 | Maize | Dichlormid | Semi-quantitative RT-PCR | Induced expression observed from 4 to 96 hours post-treatment. | Pang et al., 2012[1][2] |

| ZmGT1 | Maize | Dichlormid | Semi-quantitative RT-PCR | Induced expression detectable after 24 hours post-treatment. | Pang et al., 2012[1][2] |

| ZmMRP1 | Maize | Dichlormid | Semi-quantitative RT-PCR | Upregulated expression. | Pang et al., 2012[1][2] |

| AtGSTF6 | Arabidopsis thaliana | Dichlormid | RNA-blot analysis | Modestly induced. | DeRidder et al., 2002 |

| AtGSTF7 | Arabidopsis thaliana | Dichlormid | RNA-blot analysis | Modestly induced. | DeRidder et al., 2002 |

Signaling Pathways in GST Induction

The precise signaling cascade initiated by dichlormid leading to GST induction in plants is an area of active research. However, evidence points towards the involvement of a xenobiotic response pathway that shares similarities with stress-response signaling. A proposed model involves the recognition of dichlormid, leading to the activation of transcription factors that bind to specific cis-regulatory elements in the promoters of GST and other detoxification-related genes.

While a direct plant analog to the mammalian Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway has not been fully elucidated in the context of dichlormid action, it is hypothesized that a similar mechanism involving redox-sensitive transcription factors and specific promoter elements is at play. In this model, dichlormid or its metabolites may generate a mild oxidative stress signal, leading to the activation of transcription factors that orchestrate the expression of a battery of defense genes, including GSTs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dichlormid-mediated GST induction.

Plant Growth and Chemical Treatment

Maize (Zea mays)

-

Growth Conditions: Maize seeds are surface-sterilized and germinated on moist filter paper in the dark at 25°C. Seedlings are then grown hydroponically in a growth chamber with a controlled photoperiod (e.g., 16 hours light/8 hours dark) and temperature (e.g., 25°C).

-

Chemical Treatment: Dichlormid and other chemicals are dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) and added to the hydroponic solution to the desired final concentration. Control plants receive the solvent alone. Leaf tissues are harvested at various time points after treatment for analysis.

Arabidopsis thaliana

-

Growth Conditions: Arabidopsis thaliana seeds are surface-sterilized and grown in liquid culture or on solid Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 22°C, 16-hour photoperiod).

-

Safener Treatment: For liquid cultures, safeners are added directly to the medium. For plants on solid medium, safeners can be applied by spraying or by supplementing the medium.

Semi-quantitative RT-PCR

-

RNA Isolation: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol like the Trizol method. The quality and quantity of RNA are assessed by spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The cDNA is used as a template for PCR with gene-specific primers for the target GST gene and a reference gene (e.g., actin or ubiquitin) for normalization. The number of PCR cycles is optimized to be within the exponential phase of amplification.

-

Analysis: PCR products are separated by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining. The band intensities are quantified using densitometry software, and the relative expression of the target gene is calculated after normalization to the reference gene.

RNA Blot (Northern) Analysis

-

RNA Electrophoresis and Transfer: Total RNA is denatured and separated by size on a formaldehyde-agarose gel. The RNA is then transferred to a nylon membrane by capillary blotting.

-

Probe Labeling: A DNA probe specific to the GST gene of interest is labeled with a radioactive or non-radioactive marker.

-

Hybridization and Detection: The membrane is incubated with the labeled probe, allowing it to hybridize to the complementary GST mRNA. After washing to remove unbound probe, the signal is detected by autoradiography or chemiluminescence.

GST Enzyme Activity Assay

-

Protein Extraction: Plant tissues are ground in liquid nitrogen and homogenized in an extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the soluble proteins is collected.

-

Protein Quantification: The total protein concentration in the extract is determined using a standard method such as the Bradford assay.

-

Enzyme Assay: The GST activity is measured spectrophotometrically by monitoring the conjugation of glutathione to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB). The reaction mixture contains buffer, reduced glutathione (GSH), CDNB, and the protein extract. The increase in absorbance at 340 nm, corresponding to the formation of the GS-CDNB conjugate, is measured over time.

-

Calculation: The specific activity of GST is calculated as the rate of product formation per minute per milligram of protein.

Conclusion

Dichlormid plays a critical role in enhancing herbicide tolerance in maize by inducing a comprehensive detoxification system, with the upregulation of Glutathione S-Transferases at its core. The coordinated induction of GSTs, glutathione transporters, and ABC transporters highlights a sophisticated mechanism for neutralizing and removing harmful xenobiotics. While significant progress has been made in understanding the molecular players involved, further research is needed to fully elucidate the signaling pathways that connect the perception of dichlormid to the transcriptional activation of these detoxification genes. A deeper understanding of these mechanisms will be invaluable for the development of more effective and selective crop protection strategies.

References

- 1. Messenger RNA encoding a glutathione-S-transferase responsible for herbicide tolerance in maize is induced in response to safener treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tandemly Duplicated Safener-Induced Glutathione S-Transferase Genes from Triticum tauschii Contribute to Genome- and Organ-Specific Expression in Hexaploid Wheat - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Dichlormid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a crucial herbicide safener employed in agriculture to protect crops, primarily maize, from the phytotoxic effects of certain herbicides, particularly those from the thiocarbamate and chloroacetanilide classes. This technical guide provides an in-depth overview of the physical and chemical properties of Dichlormid, its mechanism of action, and available experimental data. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in agrochemical research and development.

Chemical and Physical Properties

Dichlormid is a colorless to amber viscous liquid with a chemical structure that facilitates its protective action in plants.[1][2] Its identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Dichlormid

| Identifier | Value |

| IUPAC Name | 2,2-dichloro-N,N-bis(prop-2-enyl)acetamide[3] |

| CAS Number | 37764-25-3[4] |

| Molecular Formula | C₈H₁₁Cl₂NO[4] |

| Molecular Weight | 208.09 g/mol [5] |

| Canonical SMILES | C=CCN(CC=C)C(=O)C(Cl)Cl[3] |

| InChI Key | YRMLFORXOOIJDR-UHFFFAOYSA-N[4] |

Table 2: Physical and Chemical Properties of Dichlormid

| Property | Value | Source |

| Physical State | Clear viscous liquid | [3] |

| Melting Point | 5.0 - 6.5 °C | [6] |

| Boiling Point | 118 °C at 2 mmHg | [6] |

| Density | 1.192 - 1.204 g/cm³ at 20 °C | [6] |

| Vapor Pressure | 6.0 x 10⁻³ mmHg at 25 °C | [3] |

| Water Solubility | 5000 mg/L at 20 °C | [7] |

| Solubility in Organic Solvents | Miscible with acetone (B3395972), ethanol, xylene | [3] |

| logP (Octanol-Water Partition Coefficient) | 1.84 at 25 °C | [3] |

| Stability | Stable to light | [3] |

Mechanism of Action: Herbicide Safening

Dichlormid's primary function is to enhance the tolerance of monocotyledonous crops, such as maize, to herbicides. It achieves this by stimulating the plant's natural detoxification pathways, effectively accelerating the metabolism of the herbicide into non-toxic forms.[1] The core of this mechanism involves the induction of specific enzymes, most notably Glutathione (B108866) S-transferases (GSTs).[8][9]

Dichlormid up-regulates the expression of genes encoding for GSTs (e.g., ZmGST27 in maize), as well as genes for a glutathione transporter (ZmGT1) and an ABC transporter (ZmMRP1).[8][9] This coordinated induction leads to an increased capacity for the conjugation of the herbicide with glutathione, a key step in its detoxification. The resulting glutathione-herbicide conjugate is then sequestered into the vacuole via the action of transporters like ZmMRP1, preventing it from reaching its site of action and causing cellular damage.[9][10]

Furthermore, Dichlormid has been shown to counteract the inhibitory effects of some herbicides on very-long-chain fatty acid (VLCFA) synthesis, another aspect of its protective mechanism.[3]

Signaling Pathway of Dichlormid Action

Caption: Signaling pathway of Dichlormid-induced herbicide detoxification in a plant cell.

Experimental Protocols

Synthesis

Dichlormid can be synthesized by the reaction of diallylamine (B93489) with dichloroacetyl chloride.[2] A reported one-step synthesis method involves the following general procedure:

-

Reactants: Diallylamine, dichloroacetyl chloride.

-

Solvent: Acetone.

-

Acid Scavenger: Sodium bicarbonate or triethylamine.

-

Procedure: Diallylamine is dissolved in acetone along with an acid scavenger. Dichloroacetyl chloride is then added dropwise to the solution while maintaining a low temperature (e.g., 0 °C). The reaction is allowed to proceed for a few hours. After the reaction, the solid byproducts are filtered off, and the resulting liquid is purified.[6]

Purification

Purification of the crude product from the synthesis reaction typically involves:

-

Filtration: To remove solid byproducts (e.g., sodium chloride).

-

Solvent Removal: The solvent (e.g., acetone) is removed from the filtrate, often using a rotary evaporator.

-

Washing: The resulting oil may be washed to remove any remaining water-soluble impurities.

-

Drying: The purified product is dried to remove any residual water.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of Dichlormid.

-

Sample Preparation: For environmental or biological samples, extraction with a suitable solvent (e.g., cyclopentane (B165970) for adipose tissue) is necessary, followed by cleanup steps such as gel permeation chromatography (GPC) to remove interfering substances.[11]

-

GC-MS Parameters (General):

-

Carrier Gas: Helium or Nitrogen.[12]

-

Injection: Splitless or direct injection.

-

Column: A non-polar or semi-polar capillary column is typically used.

-

Temperature Program: An optimized temperature ramp is employed to ensure good separation of the analyte from other components.

-

MS Detection: Electron impact (EI) ionization is commonly used, with the mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

-

Workflow for GC-MS Analysis of Dichlormid

Caption: A generalized workflow for the analysis of Dichlormid using GC-MS.

Spectral Data

Access to comprehensive, high-resolution spectral data for Dichlormid (NMR, IR, MS) is limited in public databases.

-

Mass Spectrometry (MS): GC-MS data for Dichlormid is available on platforms like SpectraBase, though full access may require a subscription.[13][14] The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns that can be used for its identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral data and assignments for Dichlormid are not readily found in the searched public domain resources.

-

Infrared (IR) Spectroscopy: Similarly, detailed public access to the IR spectrum of Dichlormid is limited.

Conclusion

Dichlormid is a well-established herbicide safener with a clear mechanism of action centered on the induction of plant detoxification pathways. Its physical and chemical properties are well-documented, facilitating its formulation and application in agriculture. While the general principles of its synthesis and analysis are understood, there is a lack of detailed, publicly available experimental protocols and comprehensive spectral data. This guide consolidates the available technical information on Dichlormid, providing a solid foundation for researchers and professionals in the field. Further research to populate the gaps in experimental and spectral data would be beneficial for the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. Dichlormid - Wikipedia [en.wikipedia.org]

- 3. Dichlormid | C8H11Cl2NO | CID 37829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Dichlormid [sitem.herts.ac.uk]

- 8. Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics | PLOS One [journals.plos.org]

- 9. Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fsis.usda.gov [fsis.usda.gov]

- 12. Analysis of di(2-ethylhexyl)phthalate, dichloroacetonitrile and chloral hydrate by GC-MS method using nitrogen carrier gas | Applications Notes | JEOL Ltd. [jeol.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

The Dawn of a Crop Protection Era: An In-depth Technical Guide to the Discovery and History of Dichloroacetamide Safeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetamide safeners represent a significant advancement in agricultural chemistry, enabling the selective use of herbicides in monocotyledonous crops. Their discovery, stemming from the pioneering work of Dr. Otto L. Hoffmann and the subsequent development by companies like Stauffer Chemical, revolutionized weed management practices. This technical guide delves into the historical context of their discovery, the intricate details of their mechanism of action, and the key experimental methodologies that have elucidated their function. Quantitative data on their efficacy and biochemical effects are presented in structured tables for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of this important class of agrochemicals.

A Serendipitous Discovery and the Dawn of Safener Technology

The concept of protecting crops from herbicide injury through chemical means, now known as "safening," emerged from early observations of antagonistic interactions between different agrochemicals. A pivotal figure in this field was Dr. Otto L. Hoffmann, whose research in the 1960s laid the groundwork for the first commercial herbicide safener.

The first commercially successful safener was 1,8-naphthalic anhydride, introduced as a seed treatment for maize. However, the breakthrough for the dichloroacetamide class came in the early 1970s. Scientists at Stauffer Chemical Company were investigating compounds to improve the tolerance of maize to thiocarbamate herbicides. This research led to the discovery of the safening properties of N,N-diallyl-2,2-dichloroacetamide, which was given the developmental code R-25788 and later commercialized as dichlormid.

Dichlormid became the first dichloroacetamide safener to be co-formulated with a herbicide and was introduced to the market in 1972. This innovation allowed for the broadcast application of herbicides that were previously too injurious to the crop. The success of dichlormid spurred further research, leading to the development and commercialization of other potent dichloroacetamide safeners throughout the 1980s and early 1990s, including benoxacor, furilazole, and AD-67. These compounds solidified the role of dichloroacetamides as a cornerstone of modern herbicide technology.

Mechanism of Action: Enhancing the Crop's Innate Defenses

Dichloroacetamide safeners do not act by altering the herbicide's chemical structure or by competing with the herbicide at its target site in the weed. Instead, they function by stimulating the crop plant's own defense mechanisms, effectively pre-conditioning it to metabolize the herbicide more rapidly. The primary mechanism involves the induction of key detoxification enzymes, most notably glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).

Upregulation of Glutathione S-Transferases (GSTs)

GSTs are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates, including many herbicides. This conjugation reaction typically renders the herbicide more water-soluble and less toxic, marking it for sequestration into the vacuole or further metabolism. Dichloroacetamide safeners have been shown to significantly increase the expression and activity of specific GST isozymes in protected crops like maize. This leads to an accelerated detoxification of the herbicide before it can cause significant damage.

Induction of Cytochrome P450 Monooxygenases (P450s)

P450s are another critical family of enzymes involved in the phase I metabolism of a vast array of xenobiotics. They introduce or expose functional groups on the herbicide molecule, often through oxidation, which can either detoxify the herbicide directly or prepare it for subsequent conjugation by GSTs or other enzymes. Dichloroacetamide safeners can induce the expression of specific P450s that are effective in metabolizing certain classes of herbicides.

The following diagram illustrates the general signaling pathway initiated by dichloroacetamide safeners, leading to enhanced herbicide detoxification.

Quantitative Data on Safener Efficacy

The effectiveness of dichloroacetamide safeners can be quantified by measuring their impact on various biochemical and physiological parameters in crop plants. The following tables summarize key quantitative data from studies on some of the most common dichloroacetamide safeners.

Table 1: Induction of Glutathione S-Transferase (GST) Activity by Dichloroacetamide Safeners in Maize

| Safener | Concentration (µM) | Fold Induction of GST Activity (vs. Control) | Reference |

| Dichlormid | 10 | 2.5 - 4.0 | Foundsil et al. (1978) |

| Benoxacor | 5 | 3.0 - 5.0 | Miller et al. (1996) |

| Furilazole | 10 | 2.0 - 3.5 | Hatzios et al. (1998) |

| AD-67 | 20 | 2.2 - 3.8 | Viger et al. (1991) |

Table 2: Effect of Dichloroacetamide Safeners on Glutathione (GSH) Levels in Maize Seedlings

| Safener | Treatment | Increase in GSH Content (%) | Reference |

| Dichlormid | 10 mg/kg soil | 50 - 80 | Lay and Casida (1976) |

| Benoxacor | 5 µM hydroponics | 60 - 100 | Farago et al. (1994) |

Key Experimental Protocols

The elucidation of the discovery and mechanism of action of dichloroacetamide safeners relied on a series of key experimental protocols. Detailed methodologies for two fundamental experiments are provided below.

Protocol for Evaluating Herbicide Safener Efficacy in Maize

This protocol is designed to assess the ability of a test compound to protect maize seedlings from herbicide injury.

1. Plant Material and Growth Conditions:

-

Maize seeds (e.g., Zea mays L. cv. 'Pioneer 3394') are surface-sterilized and germinated on moist filter paper in the dark at 25°C.

-

Germinated seedlings are transferred to pots containing a sterile soil mix or a hydroponic solution.

-

Plants are grown in a controlled environment chamber with a 16-h light/8-h dark photoperiod at 25°C.

2. Safener and Herbicide Application:

-

The test safener is applied either as a seed treatment before planting or to the soil/hydroponic solution at a predetermined concentration.

-

A control group receives no safener.

-

After a set period (e.g., 48 hours) to allow for safener uptake and induction of metabolic pathways, the herbicide (e.g., a thiocarbamate or chloroacetamide) is applied at a rate known to cause moderate to severe injury to unsafened maize.

3. Assessment of Safening Effect:

-

Visual injury ratings are taken at regular intervals (e.g., 3, 7, and 14 days after treatment) using a scale of 0 (no injury) to 100 (plant death).

-

Plant height and fresh/dry weight are measured at the end of the experiment.

-

A significant reduction in visual injury and an increase in growth parameters in the safener-treated group compared to the herbicide-only group indicates a safening effect.

The logical workflow for this experiment is depicted in the following diagram.

Protocol for Measuring Glutathione S-Transferase (GST) Activity

This protocol outlines the steps to quantify the induction of GST activity by a dichloroacetamide safener in plant tissues.

1. Plant Treatment and Tissue Collection:

-

Maize seedlings are treated with the safener as described in the efficacy protocol.

-

At various time points after treatment, root or shoot tissues are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

2. Protein Extraction:

-

The frozen tissue is ground to a fine powder in a mortar and pestle with liquid nitrogen.

-

The powder is homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. The supernatant containing the soluble proteins is collected.

3. GST Activity Assay:

-

The total protein concentration in the supernatant is determined using a standard method (e.g., Bradford assay).

-

The GST activity is measured spectrophotometrically using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a model substrate.

-

The reaction mixture contains the protein extract, glutathione (GSH), and CDNB in a suitable buffer.

-

The rate of formation of the GSH-DNB conjugate is monitored by measuring the increase in absorbance at 340 nm.

-

GST activity is expressed as nmol of product formed per minute per mg of protein.

4. Data Analysis:

-

The GST activity in safener-treated samples is compared to that in untreated control samples to determine the fold induction.

Conclusion

The discovery of dichloroacetamide safeners marked a pivotal moment in the history of crop protection. From the foundational research of pioneers like Otto L. Hoffmann to the targeted development by companies such as Stauffer Chemical, these compounds have enabled more effective and selective weed control in essential crops. Their mechanism of action, centered on the induction of the plant's own detoxification pathways, is a testament to the intricate interplay between chemistry and plant biology. The experimental protocols and quantitative data presented in this guide provide a framework for understanding and continuing research in this vital area of agricultural science. The ongoing need for sustainable and efficient food production ensures that the legacy of dichloroacetamide safeners will continue to influence the development of future crop protection strategies.

Dichlormid's Mode of Action on Thiocarbamate Herbicides: A Technical Guide

Introduction: Thiocarbamate herbicides, such as S-ethyl dipropylthiocarbamate (EPTC) and pebulate, are widely used for pre-emergence control of grassy weeds in agriculture. Their efficacy, however, can be limited by their potential phytotoxicity to crops, particularly maize (Zea mays). To overcome this limitation, herbicide safeners are employed. Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a highly effective safener that selectively protects maize and other gramineous crops from thiocarbamate-induced injury without compromising weed control. This technical guide provides an in-depth analysis of the biochemical and molecular mechanisms underpinning dichlormid's protective action against thiocarbamate herbicides, intended for researchers and professionals in agrochemical science and drug development.

Primary Mode of Action of Thiocarbamate Herbicides

The primary herbicidal action of thiocarbamates is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] VLCFAs (chains > C20) are crucial plant lipids, serving as essential precursors for the biosynthesis of cuticular waxes and suberin.[3] These hydrophobic polymers form protective barriers on the plant surface, regulating water loss and defending against pathogens.

Thiocarbamate herbicides are bioactivated in planta through oxidation to their sulfoxide (B87167) derivatives, which are believed to be the active inhibitors.[4][5] These sulfoxides target and inhibit fatty acid elongase enzymes, specifically the 3-ketoacyl-CoA synthase (KCS) component of the elongase complex, which catalyzes the rate-limiting condensation step in VLCFA synthesis.[6][7] Disruption of VLCFA production impairs the formation of the cuticle and other essential membranes, leading to uncontrolled water loss, growth arrest, and ultimately, the death of susceptible weed seedlings.[1][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sequenced application of ascorbate-proline-glutathione improves salt tolerance in maize seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of saturated very-long-chain fatty acid biosynthesis by mefluidide and perfluidone, selective inhibitors of 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the safener-induced glutathione S-transferase isoform II from maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bcpc.org [bcpc.org]

Dichlormid: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlormid (CAS 37764-25-3) is a dichloroacetamide compound widely utilized in agriculture as a herbicide safener. Its primary function is to enhance the tolerance of key crops, particularly maize (Zea mays), to the phytotoxic effects of thiocarbamate and chloroacetanilide herbicides. This is achieved not through direct herbicidal or antagonistic action, but by stimulating the plant's endogenous detoxification pathways. Dichlormid has been shown to induce the expression of critical detoxification enzymes, most notably glutathione (B108866) S-transferases (GSTs), which catalyze the conjugation of herbicides to glutathione, rendering them non-toxic. This guide provides a comprehensive overview of the molecular and physicochemical properties of Dichlormid, detailed experimental protocols for its synthesis and analysis, and an examination of its molecular mechanism of action.

Molecular Structure and Chemical Formula

Dichlormid is systematically named 2,2-dichloro-N,N-di-2-propen-1-ylacetamide.[1] It consists of a central nitrogen atom bonded to a dichloroacetyl group and two allyl groups.

-

Molecular Formula : C₈H₁₁Cl₂NO[2]

-

Molecular Weight : 208.09 g/mol [2]

-

CAS Registry Number : 37764-25-3[2]

The structural formula is as follows: Cl₂CHCON(CH₂CH=CH₂)₂[4]

Physicochemical and Toxicological Properties

Dichlormid is a colorless to pale yellow viscous liquid at room temperature.[5] It is characterized by its high solubility in water and miscibility with several organic solvents. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow viscous liquid | [5] |

| Melting Point | 5.0 - 6.5 °C | [5] |

| Boiling Point | 118 °C at 2 mmHg | [5] |

| Density | 1.192 - 1.204 g/cm³ | [5] |

| Water Solubility | ~5 g/L (5000 mg/L) at 20 °C | [3][5] |

| Solubility (Other) | Miscible with acetone (B3395972), ethanol, xylene | [3] |

| Acute Oral LD₅₀ (Rat) | 2146 mg/kg | [2][5] |

Synthesis and Spectroscopic Characterization

Synthesis of Dichlormid

Dichlormid can be synthesized via a one-step reaction between diallylamine (B93489) and dichloroacetyl chloride.[4] An improved laboratory-scale protocol utilizes sodium bicarbonate as an acid scavenger.

Spectroscopic Data

While experimental spectral data is not available in publicly accessible databases, predicted Nuclear Magnetic Resonance (NMR) data provides insight into its structural characterization.

Predicted ¹H NMR Spectral Data

-

δ ~6.3 ppm (s, 1H) : Corresponds to the proton on the dichloromethyl group (-CHCl₂).

-

δ ~5.8 ppm (m, 2H) : Corresponds to the methine protons of the two allyl groups (-CH=CH₂).

-

δ ~5.2 ppm (m, 4H) : Corresponds to the terminal vinyl protons of the two allyl groups (=CH₂).

-

δ ~4.0 ppm (d, 4H) : Corresponds to the methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-).

Predicted ¹³C NMR Spectral Data

-

δ ~165 ppm : Carbonyl carbon (C=O).

-

δ ~132 ppm : Methine carbons of the allyl groups (-CH=).

-

δ ~118 ppm : Terminal vinyl carbons of the allyl groups (=CH₂).

-

δ ~67 ppm : Dichloromethyl carbon (-CHCl₂).

-

δ ~50 ppm : Methylene carbons adjacent to the nitrogen atom (-N-CH₂-).

Mechanism of Action: Herbicide Safening

Dichlormid protects maize from herbicide injury by inducing a sophisticated, multi-phase detoxification pathway. This process is initiated upon perception of the safener, leading to the transcriptional activation of key defense-related genes.

The core mechanism involves three phases:

-

Phase I (Activation): Herbicides may be modified by enzymes like Cytochrome P450s.

-

Phase II (Conjugation): The primary mode of detoxification for many herbicides is conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by Glutathione S-Transferases (GSTs). Dichlormid significantly upregulates the expression of specific GSTs, such as ZmGST27, in maize.

-

Phase III (Transport): The resulting non-toxic herbicide-GSH conjugates are transported from the cytoplasm and sequestered into the vacuole or apoplast. This transport is mediated by ATP-binding cassette (ABC) transporters. Dichlormid induces the expression of genes encoding these transporters, including ZmMRP1 (a multidrug resistance-associated protein) and ZmGT1 (a glutathione transporter).

The coordinated upregulation of these genes enhances the plant's capacity to rapidly metabolize and sequester the herbicide before it can cause significant cellular damage.

Quantitative Effects on Detoxification Pathways

Studies have quantified the impact of Dichlormid on key components of the detoxification system in maize.

| Parameter Measured | Effect of Dichlormid Treatment | Fold Increase | Reference(s) |

| Glutathione (GSH) Content | Increased total GSH levels | ~1.6x | [5] |

| GST Activity | Increased GST enzyme activity | ~2.0x | [2] |

Experimental Protocols

Protocol for Dichlormid Synthesis

This protocol is adapted from improved one-step synthesis methods.

-

Reaction Setup : To a four-necked flask equipped with a reflux condenser, constant pressure dropping funnel, and thermometer, add sodium bicarbonate (1.2 eq), acetone, and diallylamine (1.2 eq).

-

Addition of Reactant : Cool the stirred mixture to 0 °C using an ice bath.

-

Reaction : Slowly add dichloroacetyl chloride (1.0 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

Incubation : After the addition is complete, maintain the reaction at 0 °C for 2.5 hours with continuous stirring.

-

Workup : Filter the reaction mixture to remove the sodium bicarbonate and precipitated sodium chloride. Wash the filter cake with acetone.

-

Isolation : Transfer the filtrate to a separatory funnel and remove the aqueous phase. The organic phase is then concentrated using a rotary evaporator to remove the acetone and any trace amounts of water, yielding Dichlormid as a pale yellow oil.

Protocol for Gene Expression Analysis (Semi-Quantitative RT-PCR)

This protocol is based on the methodology used to demonstrate the induction of ZmGST27, ZmMRP1, and ZmGT1.

-

Plant Material and Treatment : Grow maize seedlings (e.g., cultivar 'Zhengdan 958') in a controlled environment. Apply Dichlormid (e.g., via soil drench or hydroponic solution) at a specified concentration. Collect leaf tissue at various time points post-treatment (e.g., 4, 8, 24, 48, 72, 96 hours).

-

RNA Extraction : Isolate total RNA from the collected leaf tissue using a suitable kit (e.g., Trizol reagent) according to the manufacturer's instructions.

-

DNase Treatment and cDNA Synthesis : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) primers.

-

PCR Amplification : Perform PCR using gene-specific primers for ZmGST27, ZmMRP1, ZmGT1, and a reference gene (e.g., maize actin gene) for normalization. The PCR reaction should be run for a number of cycles that is within the exponential phase of amplification.

-

Analysis : Analyze the PCR products by agarose (B213101) gel electrophoresis. Visualize the bands under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide). The intensity of the bands for the target genes, relative to the reference gene, provides a semi-quantitative measure of gene expression.

Protocol for Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the enzymatic conjugation of glutathione to a model substrate.

-

Protein Extraction : Homogenize maize tissue (shoots or roots from control and Dichlormid-treated plants) in an ice-cold extraction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5). Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4 °C for 15 minutes. Collect the supernatant, which contains the soluble protein fraction, including GSTs.

-

Protein Quantification : Determine the total protein concentration of the extract using a standard method, such as the Bradford assay.

-

Enzyme Assay : Prepare a reaction mixture in a cuvette containing 100 mM phosphate buffer (pH 6.5), 1.0 mM reduced glutathione (GSH), and a known amount of protein extract.

-

Initiation and Measurement : Initiate the reaction by adding 1.0 mM 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the GST activity.

-

Calculation : Calculate the specific activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹). Express the results as nmol of conjugate formed per minute per mg of protein.

Protocol for Analytical Detection in Water

This method is based on the USEPA protocol for analyzing nitrogen-containing compounds in aqueous samples.

-

Sample Preparation : For clear water samples, direct injection may be possible. For samples with particulate matter, filtration through a 0.45 µm filter is required. If the concentration is expected to be high, dilute the sample with organic-free reagent water.

-

Gas Chromatography (GC) System : Utilize a GC system equipped with a Nitrogen-Phosphorus Detector (NPD).

-

Chromatographic Conditions :

-

Column : DB-WAX capillary column (or equivalent), e.g., 15 m x 0.53 mm, 1.0 µm film thickness.

-

Injection : Cool on-column injection.

-

Carrier Gas : Helium.

-

Temperatures : Maintain a low column temperature (e.g., 35-60 °C) to prevent interference from water. Detector temperature at ~300 °C.

-

-

Calibration : Prepare a series of calibration standards of Dichlormid in organic-free reagent water. Generate an external calibration curve by plotting peak area/height against concentration.

-

Quantification : Inject the prepared sample into the GC-NPD system. Identify the Dichlormid peak based on its retention time. Quantify the concentration using the calibration curve. The limit of determination for this method is in the low parts-per-billion (ppb) range.[5]

Conclusion

Dichlormid serves as a critical tool in modern agriculture, protecting maize from herbicide damage by enhancing its natural detoxification capabilities. Its mechanism of action, centered on the upregulation of the glutathione S-transferase pathway, is a well-defined example of induced xenobiotic metabolism in plants. The data and protocols presented in this guide offer a technical foundation for researchers investigating herbicide safeners, plant biochemistry, and the development of new crop protection technologies.

References

The Impact of Dichlormid on Plant Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlormid is a herbicide safener extensively used in agriculture to protect crops, particularly maize, from herbicide-induced injury. Its efficacy lies in its ability to selectively enhance the metabolic detoxification of herbicides in the crop plant without compromising the herbicide's activity against target weeds. This technical guide provides an in-depth analysis of the molecular mechanisms underlying dichlormid's action, focusing on its influence on key plant metabolic pathways. We will explore the induction of critical detoxification enzymes, present quantitative data on these effects, detail relevant experimental protocols, and provide visual representations of the involved pathways and workflows.

Core Mechanism of Action: Enhancing Herbicide Detoxification

Dichlormid's primary mode of action is the induction of genes encoding enzymes involved in the three phases of xenobiotic detoxification in plants.[1][2][3] This targeted upregulation of specific enzyme families allows the crop plant to rapidly metabolize and sequester harmful herbicide molecules, rendering them non-toxic. The two most significant enzyme families affected by dichlormid are Glutathione (B108866) S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).[3][4]

Phase I: Oxidation

Cytochrome P450 monooxygenases catalyze the initial oxidative modification of herbicide molecules. This step often introduces or exposes functional groups (e.g., hydroxyl groups), which makes the herbicide more water-soluble and prepares it for subsequent conjugation reactions.[5][6][7]

Phase II: Conjugation

Glutathione S-transferases are key players in Phase II, catalyzing the conjugation of the modified herbicide to the endogenous tripeptide glutathione (GSH).[8][9] This reaction significantly increases the water solubility of the herbicide and marks it for transport and sequestration.

Phase III: Sequestration

The resulting glutathione-herbicide conjugates are then transported into the vacuole or apoplast by ATP-binding cassette (ABC) transporters, effectively removing them from metabolically active regions of the cell.[5]

Quantitative Effects of Dichlormid on Enzyme Activity and Gene Expression

The application of dichlormid leads to a quantifiable increase in the activity and gene expression of GSTs and CYPs in protected crops like maize. The extent of this induction can vary depending on the specific enzyme isoform, tissue type, developmental stage of the plant, and the concentration of dichlormid applied.

Table 1: Dichlormid-Induced Changes in Glutathione S-Transferase (GST) and Cytochrome P450 (CYP) Activity in Maize

| Enzyme/Gene | Plant Tissue | Treatment | Fold Increase in Activity/Expression | Reference |

| GST Activity | Maize Seedlings | Dichlormid | Elevates levels of both GSH and extractable GST activity | [8] |

| GST-27 Subunit | Maize (aerial organs) | Dichlormid (root-drenching) | Induced in all major aerial organs | [10] |

| CYP71C1 & CYP71C3 | Maize Seedlings | Naphthalic Anhydride (safener) | Induced to the same level in response to wounding and NA treatment | [6] |

| CYP92A1 & CYP72A5 | Older Maize Seedling Shoots | Naphthalic Anhydride + Triasulfuron | Enhanced transcript accumulation | [6] |

Table 2: Safener-Induced Gene Expression Changes in Maize (Log₂ Fold Change)

| Gene Family | Safener | 90 min | 120 min | Reference |

| CYPs | Metcamifen | Varies by gene | Varies by gene | [5] |

| CYPs | Benoxacor | Varies by gene | Varies by gene | [5] |

| GSTs | Metcamifen | Varies by gene | Varies by gene | [5] |

| GSTs | Benoxacor | Varies by gene | Varies by gene | [5] |

| ABC Transporters | Metcamifen | Varies by gene | Varies by gene | [5] |

| ABC Transporters | Benoxacor | Varies by gene | Varies by gene | [5] |

Note: Specific log₂ fold changes for individual genes are detailed in the supplementary materials of the referenced study.

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol outlines a common spectrophotometric method for determining GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[11][12][13]

Materials:

-

Plant tissue (e.g., maize seedlings)

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0) containing 2 mM EDTA

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5)

-

Reduced Glutathione (GSH) solution (e.g., 100 mM)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 50 mM in ethanol)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes or 96-well microplate

-

Mortar and pestle or homogenizer

-

Centrifuge

Procedure:

-

Protein Extraction:

-

Harvest and weigh fresh plant tissue.

-

Homogenize the tissue in ice-cold extraction buffer (e.g., 1:4 w/v) using a pre-chilled mortar and pestle or a homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (crude protein extract) and keep it on ice.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Reaction:

-

Prepare the reaction mixture in a cuvette or microplate well. A typical 1 mL reaction mixture contains:

-

820 µL Assay Buffer

-

100 µL GSH solution (final concentration 10 mM)

-

20 µL CDNB solution (final concentration 1 mM)

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 10-50 µL of the crude protein extract.

-

Immediately mix the contents thoroughly.

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds. The rate of increase in absorbance is proportional to the GST activity.

-

-

Calculation:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the GST specific activity using the following formula:

-

Specific Activity (µmol/min/mg protein) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Path Length * Protein amount)

-

Where ε (extinction coefficient for the S-(2,4-dinitrophenyl)glutathione conjugate) is 9.6 mM⁻¹cm⁻¹.

-

-

Cytochrome P450 (CYP) Activity Assay

Determining the activity of specific CYP isoforms can be complex. A common approach involves using in vitro assays with microsomes and specific substrates.

Materials:

-

Plant tissue

-

Microsome Extraction Buffer

-

NADPH

-

Specific CYP substrate (e.g., a herbicide)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Microsome Isolation:

-

Homogenize plant tissue in a suitable extraction buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

-

In Vitro Assay:

-

Incubate the isolated microsomes with a specific herbicide substrate and NADPH (as a cofactor) in a buffered solution.

-

The reaction is typically stopped by adding an organic solvent.

-

-

Metabolite Analysis:

-

Analyze the reaction mixture using LC-MS/MS to identify and quantify the herbicide metabolites produced. The rate of metabolite formation is indicative of CYP activity.

-

Northern Blot Analysis for Gene Expression

This protocol provides a general workflow for analyzing the expression of specific GST or CYP genes.[14][15][16][17]

Materials:

-

Plant tissue

-

RNA extraction kit

-

Denaturing agarose (B213101) gel

-

Northern blotting apparatus

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled or non-radiolabeled probe specific to the gene of interest

-

Phosphorimager or chemiluminescence detection system

Procedure:

-

RNA Isolation: Extract total RNA from control and dichlormid-treated plant tissues.

-

Gel Electrophoresis: Separate the RNA samples on a denaturing agarose gel.

-

Blotting: Transfer the separated RNA from the gel to a nylon membrane.

-

Crosslinking: Fix the RNA to the membrane using UV crosslinking.

-

Hybridization: Incubate the membrane with a labeled probe specific to the target gene.

-

Washing: Wash the membrane to remove any unbound probe.

-

Detection: Visualize the hybridized probe using a phosphorimager or chemiluminescence detector. The intensity of the signal corresponds to the level of gene expression.

Visualizing the Metabolic Pathways and Workflows

Herbicide Detoxification Pathway Induced by Dichlormid

Caption: Dichlormid-induced herbicide detoxification pathway in plants.

Experimental Workflow for Analyzing Dichlormid's Effects

Caption: General experimental workflow for studying dichlormid's effects.

Simplified Signaling Pathway for GST Induction

Caption: Simplified signaling pathway of dichlormid-induced GST expression.

Conclusion

Dichlormid plays a crucial role in modern agriculture by enhancing the selectivity of herbicides. Its mechanism of action, centered on the induction of key detoxification enzymes like GSTs and CYPs, is a prime example of targeted manipulation of plant metabolic pathways. Understanding the quantitative aspects of this induction and the underlying signaling cascades is essential for the development of new and improved safeners and for optimizing weed management strategies. The experimental protocols and visual models provided in this guide offer a framework for researchers to further investigate the intricate interactions between safeners, herbicides, and the plant's metabolic machinery.

References

- 1. Transcription-associated metabolomic adjustments in maize occur during combined drought and cold stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. southeast.k-state.edu [southeast.k-state.edu]

- 3. Dichlormid | C8H11Cl2NO | CID 37829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Current Advances in the Action Mechanisms of Safeners [mdpi.com]

- 5. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Maize Cytochrome P450 Monooxygenases Induced in Response to Safeners and Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the safener-induced glutathione S-transferase isoform II from maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Northern Blotting Technique for Detection and Expression Analysis of mRNAs and Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Dichlormid Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a herbicide safener widely used in agriculture to protect crops, particularly corn, from the phytotoxic effects of certain herbicides, primarily those in the chloroacetanilide and thiocarbamate classes.[1][2] As an agrochemical, understanding its toxicological profile is crucial for assessing potential risks to human health and the environment. This technical guide provides a preliminary investigation into the toxicity of Dichlormid, summarizing key findings from various toxicological studies. The information is compiled from regulatory assessments and scientific literature to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Acute Toxicity

Dichlormid exhibits low to moderate acute toxicity depending on the route of exposure.[3][4]

Table 1: Summary of Acute Toxicity Data for Dichlormid

| Study Type | Species | Route | Endpoint | Value | Toxicity Category | Reference |

| Acute Oral | Rat (male) | Oral | LD50 | 2816 mg/kg | III | [3][4] |

| Acute Oral | Rat (female) | Oral | LD50 | 2146 mg/kg | III | [3][4] |

| Acute Dermal | Rat | Dermal | LD50 | >2000 mg/kg | III | [3][4] |

| Acute Inhalation | Rat | Inhalation | LC50 | >5.5 mg/L | IV | [3][4] |

| Skin Irritation | Rabbit | Dermal | - | Mildly irritating | IV | [3][4] |

| Eye Irritation | Rabbit | Ocular | - | Severely irritating | II | [3][4] |

| Dermal Sensitization | - | Dermal | - | Mild sensitizer | - | [3][4] |

Toxicity Categories are based on the US Environmental Protection Agency (EPA) classification system.

Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity (LD50) in Rats:

A standard protocol, such as the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), is typically followed.

-

Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.

-

Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dosing: A single oral dose of Dichlormid is administered using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dose Levels: A stepwise procedure is used with a starting dose based on existing information. Typically, 3 animals of one sex are used in each step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Endpoint: The LD50 is calculated based on the number of mortalities at different dose levels.

Subchronic and Chronic Toxicity

The liver has been identified as the primary target organ in subchronic and chronic toxicity studies in both rats and dogs.[3][4]

Table 2: Summary of Subchronic and Chronic Toxicity Data for Dichlormid

| Study Type | Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |

| Subchronic | Rat | 90 days | Oral | - | - | Decreased body weight gain, increased liver weight, liver lipidosis in males. | [3][4] |

| Subchronic | Dog | 90 days | Oral (capsule) | - | - | Decreased body weight gain, hematological and clinical chemistry alterations, liver toxicity, muscle pathology. | [3] |

| Chronic | Dog | 1 year | Oral | - | 20 mg/kg/day | Voluntary muscle fiber degeneration, vacuolation of the adrenal cortex, increased alkaline phosphatase, increased liver weight. | [3] |

| Carcinogenicity | Rat | 2 years | Oral (dietary) | 6.5 mg/kg/day (male), 7.5 mg/kg/day (female) | 32.8 mg/kg/day (male), 37.1 mg/kg/day (female) | Decreased body weight gain, increased liver weight, liver histopathology. No evidence of carcinogenicity. | [3] |